molecular formula C4H11NO3P+ B10838236 (3-Amino-propyl)-hydroxymethyl-phosphinic acid

(3-Amino-propyl)-hydroxymethyl-phosphinic acid

Cat. No.: B10838236
M. Wt: 152.11 g/mol
InChI Key: WKJVZSFFUHQPOM-UHFFFAOYSA-N
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Description

(3-Amino-propyl)-hydroxymethyl-phosphinic acid is an organophosphorus compound with the molecular formula C4H12NO3P It is characterized by the presence of an amino group, a hydroxymethyl group, and a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-propyl)-hydroxymethyl-phosphinic acid can be achieved through the phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H3PO2) with secondary amines and formaldehyde in an acidic medium such as acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of the phospha-Mannich reaction can be scaled up for industrial synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-propyl)-hydroxymethyl-phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

(3-Amino-propyl)-hydroxymethyl-phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-propyl)-hydroxymethyl-phosphinic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

    3-Aminopropylphosphonic acid: Similar structure but lacks the hydroxymethyl group.

    Hexamethylphosphoramide: Contains a phosphoramide group instead of a phosphinic acid group.

Uniqueness: (3-Amino-propyl)-hydroxymethyl-phosphinic acid is unique due to the presence of both an amino group and a hydroxymethyl group attached to the phosphinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H11NO3P+

Molecular Weight

152.11 g/mol

IUPAC Name

3-aminopropyl-formyl-dihydroxyphosphanium

InChI

InChI=1S/C4H11NO3P/c5-2-1-3-9(7,8)4-6/h4,7-8H,1-3,5H2/q+1

InChI Key

WKJVZSFFUHQPOM-UHFFFAOYSA-N

Canonical SMILES

C(CN)C[P+](C=O)(O)O

Origin of Product

United States

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